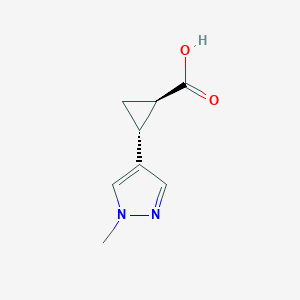

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

描述

属性

IUPAC Name |

(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAROOKLCXZXMV-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-87-9 | |

| Record name | rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 1807940-87-9, is a compound that has garnered attention in the field of biological research due to its potential applications in various biochemical pathways. This article explores its biological activity, focusing on its mechanisms, effects in specific studies, and comparative analysis with related compounds.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- Purity : Typically ≥ 95%

- IUPAC Name : (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid

The compound is primarily studied for its role as an inhibitor in ethylene biosynthesis pathways. Ethylene is a crucial plant hormone that regulates various physiological processes including fruit ripening and senescence. The compound's structure allows it to interact with enzymes involved in ethylene production, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene.

Inhibition Studies

In silico analyses have shown that derivatives of cyclopropane carboxylic acids, including this compound, exhibit promising binding affinities to the ACO enzyme. The binding energies and constants indicate a strong potential for these compounds to serve as effective inhibitors.

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

Study on Ethylene Regulation

A study investigated the effects of various cyclopropanecarboxylic acids on fruit ripening processes. The results indicated that treatment with this compound significantly delayed ripening in peach fruits by inhibiting ethylene production. This was evidenced by reduced softening and color changes compared to control groups treated with standard ethylene inhibitors.

Molecular Docking Analysis

Molecular docking simulations were conducted to assess the interaction between the compound and the ACO enzyme from Arabidopsis thaliana. The simulations revealed multiple hydrogen bond interactions and hydrophobic contacts that contribute to the stability of the enzyme-inhibitor complex.

Comparative Analysis

The biological activity of this compound was compared with other known inhibitors such as methylcyclopropane and pyrazinecarboxylic acid. The results demonstrated superior binding affinity for the studied compound, suggesting its potential as a more effective inhibitor in agricultural applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

rel-(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS: 1822321-15-2):

This stereoisomer differs in the configuration at the cyclopropane carbons. While the (1R,2R) isomer is prioritized in asymmetric synthesis due to its rigidity, the (1R,2S) variant may exhibit altered pharmacokinetic properties, such as solubility and metabolic stability .- rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: Not specified; molar mass: 199.63 g/mol): Replacing the pyrazole with a pyridine ring introduces a basic nitrogen atom, increasing water solubility. The hydrochloride salt form further enhances bioavailability compared to the free carboxylic acid form of the pyrazole derivative .

Substituent Variations

- 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic Acid (12b) (CAS: Not specified): This compound lacks stereochemical specificity (non-chiral cyclopropane) and shows a melting point of 168–170°C, comparable to the (1R,2R) isomer. Its NMR data (pyrazole protons at δ = 7.72 and 7.43) suggest a similar electronic environment to the chiral derivative .

- (1R,2R)-1-Phenyl-2-(2-(trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic Acid (5k) (CAS: Not specified): The addition of a phenyl and trifluoromethylpyridyl group increases molecular complexity and weight (MW: ~319 g/mol). The trifluoromethyl group enhances metabolic stability and lipophilicity, making this derivative more suited for CNS-targeting applications. Enantiomeric purity is reported at 98.5:1.5 er, underscoring the importance of stereochemistry in activity .

Functional Group Modifications

- trans-2-Cyanocyclopropanecarboxylic Acid (CAS: 39891-82-2) and cis-2-Cyanocyclopropanecarboxylic Acid (CAS: 1463522-68-0): The cyano group introduces strong electron-withdrawing effects, lowering pKa (increased acidity) compared to the methyl pyrazole derivative. The trans isomer exhibits higher thermal stability due to reduced steric strain .

- rac-(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid (CAS: Not specified): The trifluoromethylphenyl group significantly enhances hydrophobic interactions in protein binding, a property absent in the pyrazole analog. This modification is common in protease inhibitors .

Key Properties

准备方法

General Synthetic Strategy Overview

The synthesis of (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid generally follows these key transformations:

- Formation of the cyclopropane ring with defined stereochemistry (1R,2R).

- Introduction or presence of the 1-methyl-1H-pyrazol-4-yl substituent on the cyclopropane ring.

- Functionalization to the carboxylic acid group at the cyclopropane 1-position.

Incorporation of the 1-Methyl-1H-Pyrazol-4-yl Group

The pyrazolyl substituent can be introduced either:

- Before cyclopropanation, by using a pyrazolyl-substituted alkene or acrylate as the substrate.

- After cyclopropanation, via cross-coupling or substitution reactions on a preformed cyclopropane intermediate.

Given the stereochemical complexity (1R,2R configuration), asymmetric cyclopropanation methods or chiral auxiliaries/catalysts are typically employed to ensure stereoselectivity.

Stereochemical Control

- The (1R,2R) stereochemistry is crucial for biological activity and is achieved by asymmetric cyclopropanation techniques.

- Catalytic systems using chiral ligands or organocatalysts can induce the desired stereochemistry during the cyclopropanation step.

- Alternatively, resolution of racemic mixtures can be employed, though this is less efficient.

Summary Table of Preparation Method Features

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Substrate selection | Use of methacrylic acid derivatives or pyrazolyl-substituted alkenes | Methacrylic acid/ester, pyrazolyl acrylates | Starting materials influence substitution pattern |

| 2. Cyclopropanation | Reaction with trihalides in alkaline medium to form 2,2-geminal dihalide intermediates | Trihalides (e.g., CBr4), alkali (NaOH) | Forms cyclopropane ring with halides |

| 3. Dehalogenation | Removal of halogens from geminal dihalide intermediate | Metallic sodium | Yields methyl cyclopropyl derivatives |

| 4. Hydrolysis and acidification | Conversion of esters/nitriles/amides to carboxylic acid | Acid/base hydrolysis, acidification | Final step to obtain carboxylic acid |

| 5. Stereochemical control | Use of chiral catalysts or auxiliaries during cyclopropanation or resolution of racemates | Chiral ligands, organocatalysts | Ensures (1R,2R) configuration |

Research Findings and Practical Considerations

- The method described in patent CN104447293A highlights that the cyclopropylation reaction proceeds under mild conditions with high yield and purity, making it industrially feasible.

- The pyrazolyl substituent, being electron-rich and heteroaromatic, may require protection or specific conditions to avoid side reactions during cyclopropanation.

- Enantioselective synthesis remains a challenge but is addressed by modern asymmetric catalysis techniques.

- The compound's molecular weight is 166.18 g/mol, and it has defined stereocenters, necessitating careful stereochemical analysis during synthesis.

常见问题

Q. What synthetic methodologies are established for (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid?

Synthesis typically involves cyclopropanation and functional group transformations. A common approach is the use of cyclopropane ring formation via [2+1] cycloaddition (e.g., Simmons–Smith reaction) followed by stereoselective introduction of the pyrazole moiety. For example, analogous routes for fluorinated cyclopropanes (e.g., (1R,2R)-2-fluorocyclopropane-1-carboxylic acid) involve halogenated precursors and stereocontrolled ring closure . Pyrazole derivatives can be synthesized via cyclocondensation of hydrazines with diketones or β-ketoesters, as demonstrated in the preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Adjustments to reaction conditions (e.g., temperature, catalysts) are critical for maintaining stereochemical integrity.

Q. How is the stereochemical configuration of the cyclopropane ring confirmed?

X-ray crystallography is the gold standard, using programs like SHELXL for structure refinement . For intermediates, NMR spectroscopy (e.g., - and -NMR) can resolve diastereotopic protons and coupling constants () to infer ring strain and stereochemistry. Chiral HPLC or polarimetry may supplement analysis for enantiomeric excess .

Q. What analytical techniques are used for purity and structural validation?

- HPLC : Quantifies purity (≥95% as per commercial standards ).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 420.27 g/mol for a related compound in ).

- FTIR : Identifies carboxylic acid C=O stretching (~1700 cm) and pyrazole N-H/N-C vibrations .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during cyclopropane synthesis?

Cyclopropane rings are highly strained, leading to ring-opening reactions under acidic/basic conditions. Stereochemical control requires:

Q. How can computational methods predict reactivity or binding interactions of this compound?

- Density Functional Theory (DFT) : Models cyclopropane ring strain (bond angles ~60°) and pyrazole π-π stacking interactions .

- Molecular Docking : Predicts binding to biological targets (e.g., muscarinic receptors) by analyzing steric and electronic complementarity .

- QSPR/QSAR : Correlates substituent effects (e.g., methyl vs. fluoro groups) with physicochemical properties (logP, pKa) .

Q. What are the implications of pyrazole substitution on biological activity?

In SAR studies, pyrazole fragments influence potency and selectivity. For example:

- 1-Methyl-1H-pyrazol-4-yl groups enhance metabolic stability compared to bulkier substituents .

- Electronic effects : Electron-withdrawing groups (e.g., -CN) on pyrazole alter hydrogen-bonding capacity with target proteins .

Contradictory data exists for bulky substituents (e.g., benzyl derivatives), which may reduce activity due to steric hindrance .

Q. How does the cyclopropane-carboxylic acid moiety influence pharmacokinetic properties?

- Increased rigidity : Reduces conformational flexibility, improving target binding but potentially limiting solubility.

- Acid dissociation (pKa ~3-4) : Enhances membrane permeability in protonated form at physiological pH .

- Metabolic stability : Cyclopropane rings resist oxidative degradation compared to linear alkanes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。